molecular formula C11H10BrNO2 B1373490 5-(2-Bromoacetyl)-1-methylindolin-2-one CAS No. 1094318-21-4

5-(2-Bromoacetyl)-1-methylindolin-2-one

Cat. No.: B1373490
CAS No.: 1094318-21-4
M. Wt: 268.11 g/mol
InChI Key: AFJRFOAVZNECKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a process for the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent . Another synthesis involves the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 3-(bromoacetyl)coumarins, have been studied. These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Scientific Research Applications

Affinity Labeling of Receptors

  • Affinity Labeling of Acetylcholine Receptors: Bromoacetylcholine, a derivative, has been identified as a specific label for the acetylcholine binding site on the acetylcholine receptor from Torpedo californica (Damle, McLaughlin, & Karlin, 1978).

Synthesis of Heterocyclic and Therapeutic Compounds

  • Synthesis of Pyrrolo[3,4-c]Pyrzoline and Related Compounds: 5-Bromoacetyl-4-methyl-2-phenylthiazole is used in synthesizing a range of heterocyclic compounds with potential therapeutic applications (Abdelhamid, Abed, & Al-fayez, 2000).
  • Enzyme Inhibition and Therapeutic Agents: A study demonstrated the use of a related compound, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, in synthesizing bi-heterocycles with potential as therapeutic agents due to their enzyme inhibition properties (Abbasi et al., 2018).

Drug Synthesis and Modification

  • Active-Site-Directed Inhibitors: 5-(Alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate is an irreversible inhibitor of thymidylate synthetase, offering insights into drug synthesis and modification (Brouillette, Chang, & Mertes, 1979).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Compounds: Research has been conducted on derivatives for their antimicrobial and anti-inflammatory activities, indicating potential medical applications (Al-Abdullah et al., 2014).

Synthesis of Isoindoline Derivatives

  • Formation of Isoindoline Derivatives: Studies have explored the reaction of related compounds with aqueous ammonia to produce various isoindoline derivatives, contributing to the field of organic chemistry (Nan'ya, Ishida, & Butsugan, 1994).

Prodrug System Development

Safety and Hazards

The safety data sheet for a similar compound, 2-(Bromoacetyl)thiazole, indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

5-(2-bromoacetyl)-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRFOAVZNECKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094318-21-4
Record name 5-(2-bromoacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 3
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 4
Reactant of Route 4
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 5
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 6
5-(2-Bromoacetyl)-1-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.